

Irpagratinib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Irpagratinib*

Cat. No.: *B12386767*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and mechanistic characteristics of **Irpagratinib** (ABSK011), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Core Molecular Data

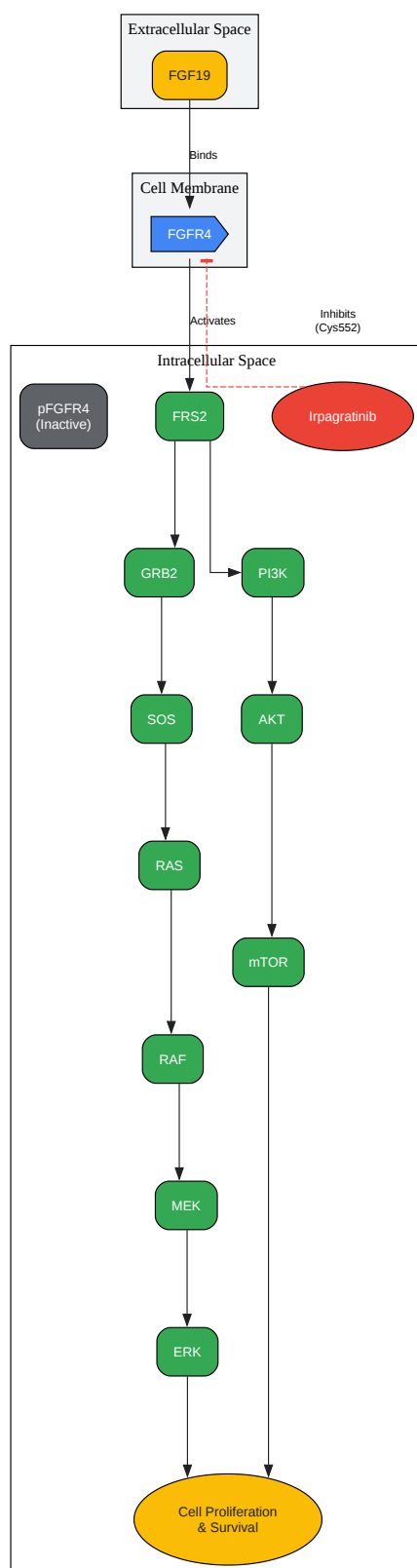
Irpagratinib is a small molecule inhibitor with the following key properties:

Property	Value	Source(s)
Molecular Formula	C28H32F2N6O5	[1] [2] [3]
Molecular Weight	570.6 g/mol	[1]
CAS Number	2230974-62-4	[2] [4]
Synonyms	ABSK011, ABSK-011	[2] [4]

Mechanism of Action and Signaling Pathway

Irpagratinib is an orally bioavailable, selective inhibitor of human FGFR4.[\[1\]](#) Its mechanism of action involves the specific and irreversible binding to the cysteine residue at position 552 (Cys552) within the active site of FGFR4.[\[1\]](#) This covalent modification blocks the autophosphorylation and activation of the receptor's tyrosine kinase activity, which would normally be initiated by the binding of its ligand, Fibroblast Growth Factor 19 (FGF19).[\[1\]](#)[\[5\]](#)

The FGF19-FGFR4 signaling axis is a critical pathway in the pathophysiology of certain cancers, particularly hepatocellular carcinoma (HCC), where FGF19 is often overexpressed.[1][6] The inhibition of FGFR4 by **Irpagratinib** effectively blocks downstream signaling cascades, leading to the suppression of tumor cell proliferation.[1][5] The primary downstream pathways affected include the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways.[3]



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Phone: (601) 213-4426

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